3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride
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Overview
Description
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. The compound’s molecular formula is C10H19Cl2N3O2, and it has a molecular weight of 284.18.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride typically involves the reaction of 1-(1,5-dimethylpyrazol-4-yl)ethanamine with 3-chloropropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Raw Material Preparation: Ensuring the purity and availability of 1-(1,5-dimethylpyrazol-4-yl)ethanamine and 3-chloropropanoic acid.
Reaction Setup: Using large-scale reactors with precise temperature and pressure control.
Purification: Employing techniques such as crystallization or chromatography to obtain the pure dihydrochloride salt.
Quality Control: Conducting rigorous testing to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: Another compound with a similar pyrazole structure.
3-(N-1-Trityl-imidazol-4-yl)propionic acid: A compound with a similar propanoic acid moiety
Uniqueness
3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride is unique due to its specific combination of the pyrazole and propanoic acid moieties, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Properties
IUPAC Name |
3-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.2ClH/c1-7(11-5-4-10(14)15)9-6-12-13(3)8(9)2;;/h6-7,11H,4-5H2,1-3H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSWNJQUHATHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NCCC(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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